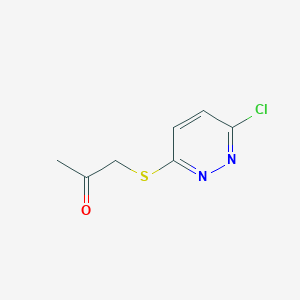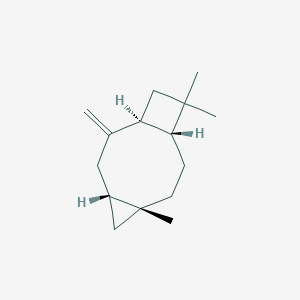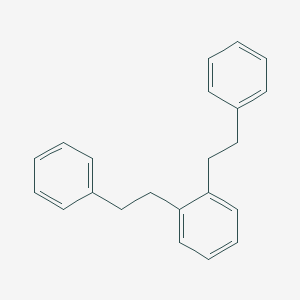
Benzene, 1,2-bis(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis(2-phenylethyl)-, also known as α-phenylethylbenzene, is a colorless liquid with a sweet floral odor. It is commonly used in perfumes, cosmetics, and flavorings. However, it also has scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzene, 1,2-bis(2-phenylethyl)- is not well understood. However, it is believed to interact with certain receptors in the brain, such as the dopamine and serotonin receptors. This interaction may lead to changes in neurotransmitter release and ultimately affect behavior.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1,2-bis(2-phenylethyl)- has been shown to have various biochemical and physiological effects. One study found that it increased the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. Another study showed that it had anti-inflammatory effects in vitro, suggesting its potential therapeutic use in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of benzene, 1,2-bis(2-phenylethyl)- is its unique chemical properties, which make it useful in various scientific research applications. However, its psychoactive effects may also pose a limitation, as it may interfere with experimental outcomes or lead to unwanted side effects.
Direcciones Futuras
There are several potential future directions for the use of benzene, 1,2-bis(2-phenylethyl)- in scientific research. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, based on its anti-inflammatory effects. Another potential direction is the development of new fluorescent probes for the detection of nitric oxide in living cells, based on its use as a probe in previous studies. Additionally, further research is needed to better understand its mechanism of action and potential psychoactive effects.
Métodos De Síntesis
Benzene, 1,2-bis(2-phenylethyl)- can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 2-phenylethyl chloride. The reaction is catalyzed by aluminum trichloride, and the product is then purified through distillation.
Aplicaciones Científicas De Investigación
Benzene, 1,2-bis(2-phenylethyl)- has been used in various scientific research applications. One study investigated its potential as a high-performance liquid chromatography (HPLC) stationary phase for the separation of chiral compounds. Another study explored its use as a fluorescent probe for the detection of nitric oxide in living cells.
Propiedades
Número CAS |
18888-80-7 |
|---|---|
Nombre del producto |
Benzene, 1,2-bis(2-phenylethyl)- |
Fórmula molecular |
C22H22 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1,2-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clave InChI |
AULMDLGQFCRGHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



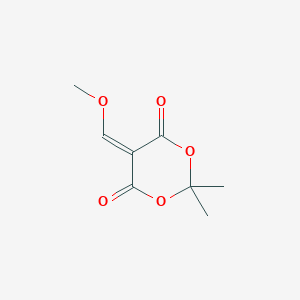
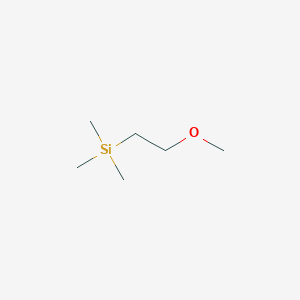
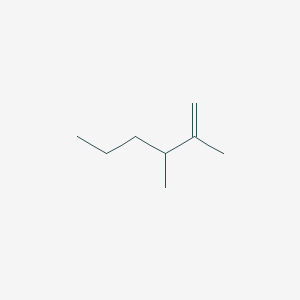
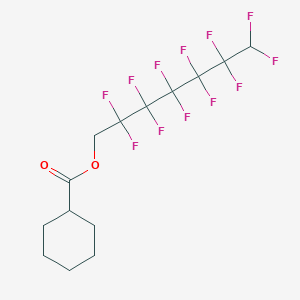
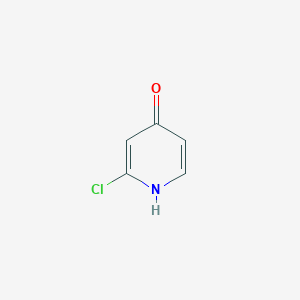
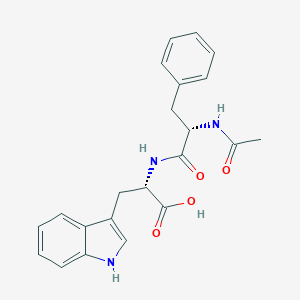
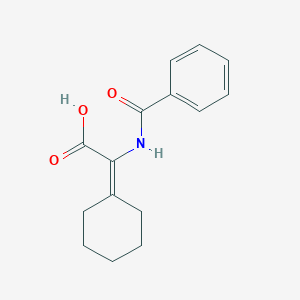
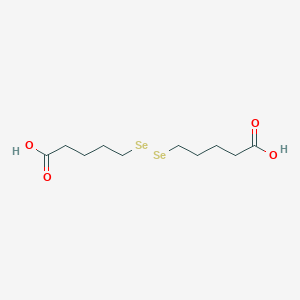
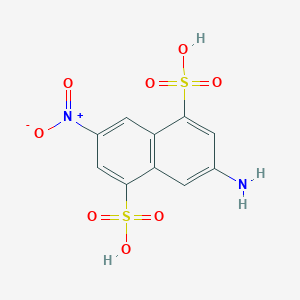


![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
